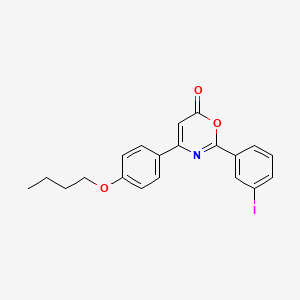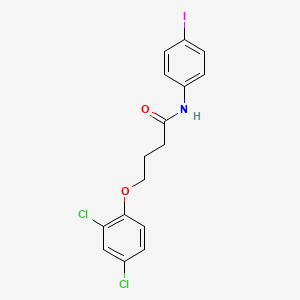![molecular formula C23H16Cl2N2OS B4745694 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4745694.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Descripción general
Descripción
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, commonly known as DTT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DTT belongs to the class of thiazole compounds and has been studied for its mechanism of action, physiological and biochemical effects, and future directions in research.
Mecanismo De Acción
DTT exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DTT also inhibits the activity of enzymes involved in the synthesis of ergosterol, a component of fungal cell membranes, making it a potential antifungal agent. Furthermore, DTT has been found to inhibit viral replication by interfering with the viral RNA polymerase activity.
Biochemical and Physiological Effects:
DTT has been studied for its biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. DTT also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. In addition, DTT has been shown to enhance the immune system by increasing the production of cytokines such as interferon-gamma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. Furthermore, DTT exhibits a broad range of therapeutic activities, making it a versatile compound for use in various fields of scientific research. However, DTT has certain limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on DTT. One potential area of research is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and efficacy in vivo. Another potential area of research is its use as an antifungal agent. DTT has been shown to exhibit activity against various fungal species, and further studies are needed to determine its potential as a clinical antifungal agent. Additionally, DTT has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in vivo and its potential as a clinical neuroprotective agent.
In conclusion, DTT is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits a broad range of therapeutic activities and has been studied for its mechanism of action, physiological and biochemical effects, advantages and limitations for lab experiments, and future directions in research. Further studies are needed to fully elucidate its therapeutic potential and determine its efficacy in vivo.
Aplicaciones Científicas De Investigación
DTT has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, antifungal, and antiviral activities. In addition, DTT has been shown to possess anti-inflammatory and antioxidant properties, making it a promising compound for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-18-12-11-17(13-19(18)25)20-14-29-23(26-20)27-22(28)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUORMDLNYGXKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(1-pyrrolidinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4745612.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4745623.png)
![2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4745625.png)

![N-(3-bromobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4745632.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4745638.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B4745646.png)

![N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4745669.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4745676.png)



